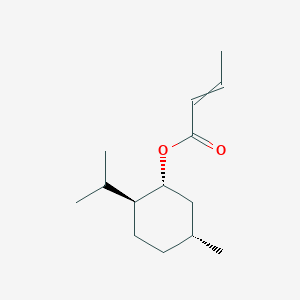![molecular formula C15H13BrClNO B14506757 N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide CAS No. 63592-41-6](/img/structure/B14506757.png)
N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom on the phenyl ring, a chloro group attached to the methyl group, and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide typically involves a multi-step process. One common method includes the following steps:
Chloromethylation: The chloro group is introduced to the methyl group through a chloromethylation reaction, often using formaldehyde (CH₂O) and hydrochloric acid (HCl).
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate product with acetic anhydride (C₄H₆O₃) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chloro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide involves its interaction with specific molecular targets. The bromine and chloro groups can participate in halogen bonding, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-Chlorophenyl)(chloro)methyl]-N-phenylacetamide
- N-[(3-Bromophenyl)(methyl)methyl]-N-phenylacetamide
- N-[(3-Bromophenyl)(chloro)methyl]-N-(4-methylphenyl)acetamide
Uniqueness
N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide is unique due to the presence of both bromine and chloro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63592-41-6 |
|---|---|
Molecular Formula |
C15H13BrClNO |
Molecular Weight |
338.62 g/mol |
IUPAC Name |
N-[(3-bromophenyl)-chloromethyl]-N-phenylacetamide |
InChI |
InChI=1S/C15H13BrClNO/c1-11(19)18(14-8-3-2-4-9-14)15(17)12-6-5-7-13(16)10-12/h2-10,15H,1H3 |
InChI Key |
RBPHREDVSFHPJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C(C2=CC(=CC=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


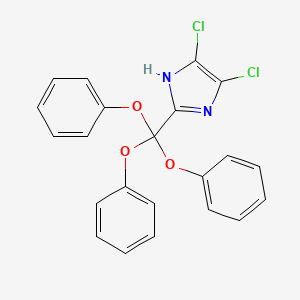
![2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14506680.png)

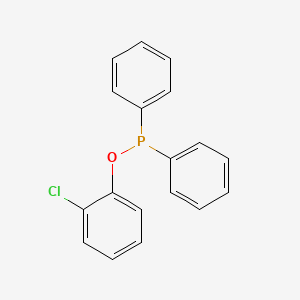
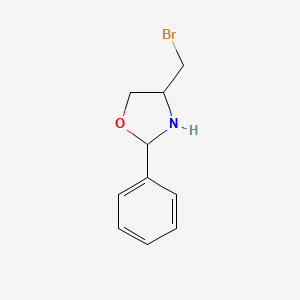
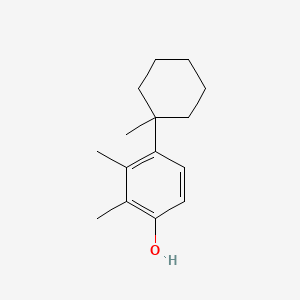
![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)

![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
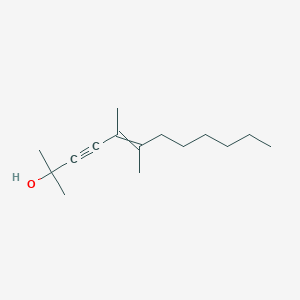
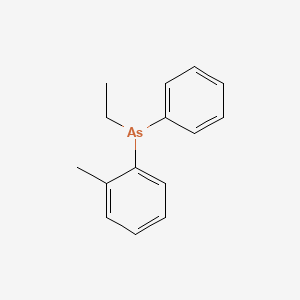
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
